1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3F3N2O3 and a molecular weight of 232.12 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). It is a colorless liquid with a boiling point of 241-242°C and a density of 1.531 g/mL at 25°C .
Preparation Methods
The synthesis of 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with nitro compounds to form oxime-like dimers.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to the formation of corresponding amines.
Common reagents used in these reactions include triethylamine, primary and secondary amines, and reducing agents such as hydrogen in the presence of a catalyst .
Scientific Research Applications
1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively . The nitro group can also undergo reduction to form amines, which can further participate in various chemical reactions . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the nitro and trifluoromethyl groups, making it less reactive and less stable.
4-Nitrophenyl isocyanate: Contains a nitro group but lacks the trifluoromethyl group, resulting in different reactivity and stability profiles.
4-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the nitro group, leading to variations in chemical behavior and applications.
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and stability, offering distinct advantages in various chemical and industrial applications .
Properties
IUPAC Name |
1-isocyanato-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGZAHNHYOUVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408015 | |
Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-70-8 | |
Record name | 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16588-70-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.